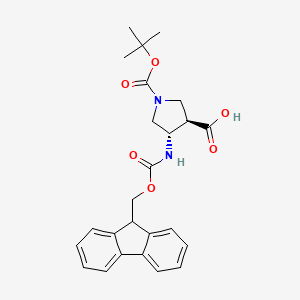

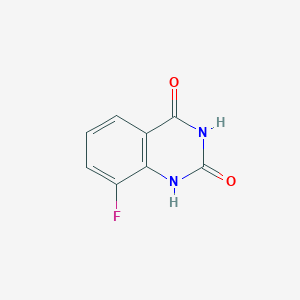

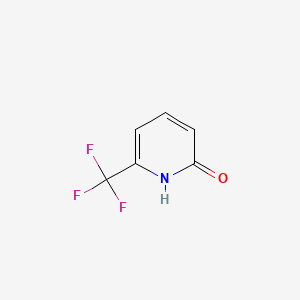

![molecular formula C9H8ClN3O2 B1311685 Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate CAS No. 215531-00-3](/img/structure/B1311685.png)

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

説明

“Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate” is a chemical compound. It belongs to the class of imidazo[1,2-b]pyridazine derivatives which have been widely studied in drug molecules . These compounds are diverse in variety and structure, and show different biological activities and pharmacological properties .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a subject of interest in recent years . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized by 1H NMR, 13C NMR, FTIR, and MS . Its single crystal was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives have been reported in several studies . The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported with the rapid development of organic synthesis technology .科学的研究の応用

1. Interaction with Benzodiazepine Receptors Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate has been studied for its interaction with central and mitochondrial benzodiazepine receptors. Research indicates that imidazo[1,2-b]pyridazines generally show more selectivity for mitochondrial receptors compared to imidazo[1,2-a]pyridines. Among these compounds, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine exhibited significant selectivity in displacing [3H]diazepam from peripheral-type and central benzodiazepine receptors (Barlin, Davies, & Harrison, 1997).

2. Synthesis and Central Nervous System Activities The synthesis and CNS activities of substituted imidazo[1,2-b]pyridazines, including methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate, have been explored. This research investigates how these compounds displace [3H]diazepam from rat brain membrane. It was found that the imidazo[1,2-b]pyridazines are slightly more potent than their pyrimidines or pyrazines counterparts (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).

3. Potential Probes for Peripheral Benzodiazepine Receptors Studies have been conducted on the synthesis of iodine-labelled imidazo[1,2-b]pyridazines, including the variant with methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate, as potential probes for peripheral benzodiazepine receptors using SPECT (Single Photon Emission Computed Tomography). These compounds have shown high affinity and selectivity for these receptors (Katsifis, Barlin, Mattner, & Dikić, 2004).

4. Synthesis of imidazo[1,2-a]pyridines Research on the synthesis of imidazo[1,2-a]pyridines, related to methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate, has been reported. This research focuses on aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts, providing insight into potential methods for the synthesis of related compounds (Mohan, Rao, & Adimurthy, 2013).

将来の方向性

The imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules and is an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, the future direction could be the exploration of new derivatives of imidazo[1,2-b]pyridazine for various therapeutic applications.

特性

IUPAC Name |

methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVMNFGXLWLETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451764 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate | |

CAS RN |

215531-00-3 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

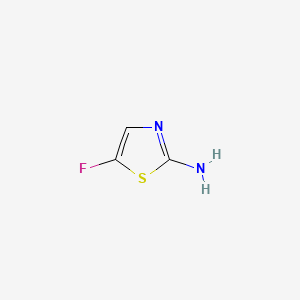

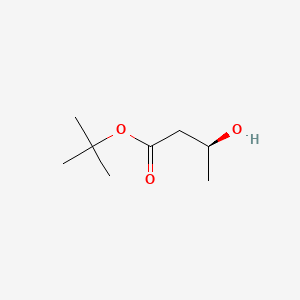

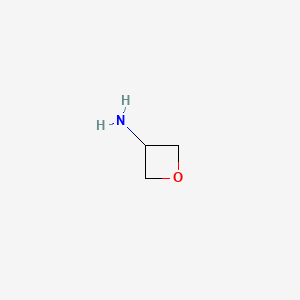

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)